molecular formula C12H13ClO5 B2525272 Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate CAS No. 881586-53-4

Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate

Cat. No.: B2525272
CAS No.: 881586-53-4
M. Wt: 272.68
InChI Key: VKHCUKYIXQSTII-UHFFFAOYSA-N
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Description

Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate is an organic compound with the molecular formula C12H13ClO5. It is a derivative of phenoxypropanoate and contains functional groups such as a chloro group, a formyl group, and a methoxy group. This compound is primarily used in research and development settings, particularly in the fields of organic chemistry and pharmaceuticals .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate typically involves the reaction of 2-chloro-4-formyl-6-methoxyphenol with methyl 2-bromopropanoate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester bond .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.

Major Products Formed

    Oxidation: Methyl 2-(2-chloro-4-carboxy-6-methoxyphenoxy)propanoate.

    Reduction: Methyl 2-(2-chloro-4-hydroxymethyl-6-methoxyphenoxy)propanoate.

    Substitution: Methyl 2-(2-substituted-4-formyl-6-methoxyphenoxy)propanoate, where the substituent depends on the nucleophile used.

Scientific Research Applications

Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate is used in various scientific research applications, including:

    Organic Chemistry: As a building block for the synthesis of more complex molecules.

    Pharmaceuticals: In the development of new drugs and therapeutic agents.

    Biological Studies: As a probe to study enzyme interactions and metabolic pathways.

    Industrial Applications: In the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The formyl group can act as an electrophile, participating in various biochemical reactions. The chloro and methoxy groups can influence the compound’s reactivity and binding affinity to molecular targets .

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-(2-chloro-4-formylphenoxy)propanoate: Lacks the methoxy group.

    Methyl 2-(2-chloro-6-methoxyphenoxy)propanoate: Lacks the formyl group.

    Methyl 2-(4-formyl-6-methoxyphenoxy)propanoate: Lacks the chloro group.

Uniqueness

Methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate is unique due to the presence of all three functional groups (chloro, formyl, and methoxy) on the phenoxy ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it a valuable compound for various research and industrial applications .

Properties

IUPAC Name

methyl 2-(2-chloro-4-formyl-6-methoxyphenoxy)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13ClO5/c1-7(12(15)17-3)18-11-9(13)4-8(6-14)5-10(11)16-2/h4-7H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VKHCUKYIXQSTII-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)OC)OC1=C(C=C(C=C1Cl)C=O)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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